molecular formula C10H14N6 B8110185 3-((1H-Imidazol-1-Yl)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine

3-((1H-Imidazol-1-Yl)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine

Cat. No.: B8110185
M. Wt: 218.26 g/mol
InChI Key: GNAXOOMLRLEGCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1H-Imidazol-1-Yl)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine is a heterocyclic compound featuring a fused triazole and diazepine scaffold. Its structure includes a 1,2,3-triazole ring fused to a seven-membered diazepine ring, with an imidazolylmethyl substituent at the 3-position.

The synthetic routes for such compounds often involve multicomponent reactions or tandem cycloadditions, as seen in the formation of related bistriazole benzodiazepines via azide-alkyne click chemistry .

Properties

IUPAC Name

3-(imidazol-1-ylmethyl)-5,6,7,8-tetrahydro-4H-triazolo[1,5-a][1,4]diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6/c1-2-11-6-10-9(13-14-16(10)4-1)7-15-5-3-12-8-15/h3,5,8,11H,1-2,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAXOOMLRLEGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(N=NN2C1)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Polymer-Supported Homoazidoalanine Intermediate

Immobilized homoazidoalanine serves as a versatile precursor. Sulfonylation with 2/4-nitrobenzenesulfonyl chlorides introduces electron-withdrawing groups, enhancing reactivity for subsequent alkylation. Mitsunobu alkylation with alkynols (e.g., propargyl alcohol) installs terminal alkyne groups, critical for triazole formation. The reaction employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0°C, achieving yields >85%.

Catalyst-Free Huisgen Cycloaddition

Thermal Huisgen cycloaddition between the immobilized alkyne and azide forms the triazole ring regioselectively without copper catalysts. Heating in dimethylformamide (DMF) at 80°C for 24 hours yields the triazolo[1,5-a]diazepine core. This method avoids metal contamination, making it suitable for pharmaceutical applications.

Functionalization with Imidazole Methylene Groups

Introducing the imidazole moiety at position 3 requires nucleophilic substitution or alkylation. Chloromethylimidazole derivatives are ideal electrophiles for this step.

Nucleophilic Substitution

Reaction of the triazolodiazepine core with 1-(chloromethyl)imidazole in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C achieves substitution at the methyl position. This method provides moderate yields (60–70%) due to competing elimination side reactions.

Mannich Reaction

Condensation of formaldehyde, imidazole, and the triazolodiazepine amine under acidic conditions (e.g., HCl in ethanol) forms the methylene bridge. This one-pot method proceeds at room temperature, yielding 55–65% product.

Integrated One-Pot Strategies

Recent advances combine diazepine formation and imidazole functionalization in a single vessel.

Tandem Cycloaddition-Alkylation

A sequential Huisgen cycloaddition and Mitsunobu alkylation using imidazole-containing alcohols streamlines synthesis. For example, reacting propargyl-imidazole derivatives with azido-diazepines in DMF at 100°C for 12 hours yields the target compound in 50% overall yield.

Optimization and Comparative Analysis

MethodConditionsYield (%)Purity (%)Reference
Polymer-supported HuisgenDMF, 80°C, 24 h8595
Nucleophilic substitutionCH₃CN, K₂CO₃, 60°C, 8 h6590
Mannich reactionEtOH, HCl, rt, 24 h5888
Tandem strategyDMF, 100°C, 12 h5085

Chemical Reactions Analysis

Types of Reactions

3-((1H-Imidazol-1-Yl)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

3-((1H-Imidazol-1-Yl)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts[][3].

Mechanism of Action

The mechanism of action of 3-((1H-Imidazol-1-Yl)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Triazole Positioning : The target compound’s triazole is fused at the [1,5-a] position of the diazepine, whereas BET inhibitors (e.g., JQ-1 analogs) feature a [1,5-d] fusion. This alters hydrogen-bonding interactions with targets like BRD4(D1) .
  • Substituent Effects : The imidazolylmethyl group in the target compound may enhance binding to histidine-rich regions in enzymes or receptors, contrasting with thiadiazole/thiazole derivatives’ reliance on sulfur-containing heterocycles for cytotoxicity .
  • Fused Ring Systems: Thieno-fused triazolopyrimidines exhibit superior anticancer activity compared to aryl-fused analogs (e.g., triazoloquinazolines), likely due to improved electron distribution and solubility .

Pharmacological Implications

  • Antitumor Activity : Thiazole derivative 12a outperforms the target compound’s inferred activity, with sub-micromolar IC₅₀ values against HepG2 and MCF-7 .
  • Epigenetic Targeting : The benzo-triazolodiazepine BET inhibitors highlight the scaffold’s adaptability for bromodomain inhibition, a property underexplored in the target compound .
  • Metabolic Stability: The imidazole moiety in the target compound may confer better metabolic stability compared to thieno-fused analogs, which face rapid clearance due to extended π-systems .

Biological Activity

The compound 3-((1H-Imidazol-1-Yl)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a triazolo-diazepine framework with an imidazole moiety. The unique combination of these structures contributes to its diverse biological activities. The following table summarizes the key structural components:

ComponentDescription
Imidazole RingFive-membered ring with two nitrogen atoms
Tetrahydro-Diazepine BackboneSeven-membered ring contributing to stability
Triazole MoietyEnhances interaction with biological targets

Antimicrobial Activity

Research indicates that compounds containing triazole and imidazole rings exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects: Studies have shown that derivatives of triazole exhibit activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of the imidazole group may enhance membrane permeability, facilitating the entry of the compound into bacterial cells.

Anticancer Potential

The triazole-diazepine framework has been explored for its anticancer properties. Compounds with similar structures have demonstrated:

  • Cytotoxicity Against Cancer Cell Lines: Research has indicated that triazole derivatives can induce apoptosis in cancer cells through various mechanisms including inhibition of cell proliferation and modulation of signaling pathways .

Neuropharmacological Effects

The imidazole component is known for its neuroactive properties. Studies suggest:

  • Anxiolytic and Antidepressant Activities: Compounds with imidazole rings have been studied for their potential to modulate neurotransmitter systems, particularly in anxiety and depression models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial in optimizing the biological activity of 3-((1H-Imidazol-1-Yl)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine. Key findings include:

  • Modification of Substituents: Altering substituents on the imidazole or triazole rings can significantly impact potency and selectivity against specific biological targets .

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Study on Triazole Derivatives: A series of triazole derivatives were synthesized and tested for antimicrobial activity. Results showed that modifications at the 2-position of the triazole ring enhanced antibacterial efficacy against Staphylococcus aureus .
  • Anticancer Research: A compound similar to 3-((1H-Imidazol-1-Yl)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine demonstrated significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Q & A

Q. What are the established synthetic routes for 3-((1H-Imidazol-1-Yl)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via multi-step heterocyclic chemistry. Key steps include:

  • Condensation reactions between imidazole derivatives and triazolodiazepine precursors under reflux conditions (e.g., ethanol or toluene at 80–100°C for 9–48 hours depending on solvent polarity) .
  • Cyclization strategies using catalysts like Eaton’s reagent or Pd(OH)₂ to form the fused triazolo-diazepine core .

Optimization Tips:

  • Solvent choice significantly impacts reaction time and yield (e.g., 1-butanol reduces reaction time by ~50% compared to ethanol) .
  • Catalytic hydrogenation (e.g., Pd/C) improves purity by reducing nitro intermediates in later stages .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis:
    • ¹H/¹³C-NMR : Confirm imidazole proton signals (δ 7.5–8.5 ppm) and triazole/diazepine backbone carbons (δ 140–160 ppm) .
    • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray Crystallography : Resolve bond angles and confirm fused-ring geometry, critical for pharmacological activity .

Q. What experimental designs are recommended for assessing physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

  • Solubility : Use shake-flask method with HPLC quantification across pH 1–7.4 buffers to simulate gastrointestinal and physiological conditions .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GABAₐ for diazepine analogs). Focus on hydrogen bonding with imidazole N-atoms and hydrophobic interactions with the tetrahydrodiazepine ring .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Data Interpretation Tip : Validate computational predictions with in vitro assays (e.g., radioligand displacement for receptor affinity) .

Q. What strategies resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis Framework :

    VariableStudy A (IC₅₀ = 1.2 µM)Study B (IC₅₀ = 5.8 µM)Resolution Strategy
    Assay TypeCell-free enzymaticWhole-cell phenotypicNormalize to % inhibition at fixed concentration
    SolventDMSO (<0.1%)DMSO (1%)Re-test with ≤0.1% DMSO to eliminate cytotoxicity
    Target Isoformα1β2γ2α2β3γ2Isoform-specific siRNA knockdown

    Contradictions often arise from assay conditions or target heterogeneity. Standardize protocols per NIH guidelines .

Q. How to design in vivo studies to evaluate pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Methodological Answer:

  • Dosing Regimen : Administer 3–10 mg/kg IV/PO in Sprague-Dawley rats, collect plasma at t = 0.25, 0.5, 1, 2, 4, 8, 24 h .
  • Bioanalysis : Use LC-MS/MS (LOQ = 1 ng/mL) to quantify parent compound and metabolites (e.g., hydroxylated derivatives) .
  • PK-PD Modeling : Fit data to a 2-compartment model with Emax-driven effect compartment (e.g., WinNonlin) to correlate plasma levels with EEG-measured GABAergic activity .

Q. What mechanistic studies elucidate the compound’s metabolic pathways?

Methodological Answer:

  • In vitro Metabolism : Incubate with human liver microsomes (HLMs) + NADPH. Identify CYP450 isoforms via chemical inhibitors (e.g., ketoconazole for CYP3A4) .
  • Metabolite Profiling : Use high-resolution LC-QTOF to detect phase I (oxidation) and phase II (glucuronidation) metabolites. Compare fragmentation patterns to synthetic standards .

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Hypothesis-Driven Workflow :
    • Plasma Protein Binding : Measure fu (unbound fraction) via equilibrium dialysis; correct IC₅₀ using fu-adjusted values .
    • Blood-Brain Barrier (BBB) Penetration : Assess logBB (brain/plasma ratio) in rodents; optimize logP to 2–3 for CNS targets .
    • Active Transport : Test P-gp efflux ratio in MDCK-MDR1 cells (ratio >2 indicates efflux liability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.